molecular formula C14H10Cl2N4O4 B2848425 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 891139-79-0

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2848425
CAS No.: 891139-79-0
M. Wt: 369.16
InChI Key: JSJFUVCNXDHGAC-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dichlorophenyl group. The acetamide moiety at position 2 of the oxadiazole is further functionalized with a 2,5-dioxopyrrolidinyl group. The compound’s molecular formula is C₁₉H₁₄Cl₂N₄O₃, with a molecular weight of 417.25 g/mol. Its synthesis likely involves S-alkylation or acetylation strategies analogous to those described for related oxadiazole derivatives .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O4/c15-7-1-2-9(16)8(5-7)13-18-19-14(24-13)17-10(21)6-20-11(22)3-4-12(20)23/h1-2,5H,3-4,6H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFUVCNXDHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diacylhydrazides

The most widely reported method involves converting 2,5-dichlorobenzoic acid into its hydrazide derivative, followed by cyclization with phosphorus oxychloride (POCl$$_3$$):

  • Synthesis of Ethyl 2,5-Dichlorobenzoate :

    • 2,5-Dichlorobenzoic acid reacts with ethanol under Fischer esterification (H$$2$$SO$$4$$, reflux, 6–8 h).
    • Yield: 89–92%.
  • Hydrazide Formation :

    • Ethyl ester treated with hydrazine hydrate (NH$$2$$NH$$2\cdot$$H$$_2$$O) in ethanol (reflux, 4 h).
    • Yield: 78–85%.
  • Cyclization to 5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-Amine :

    • Hydrazide reacts with acetic anhydride or β-benzoyl propionic acid in POCl$$_3$$ (reflux, 6–7 h).
    • Yield: 70–75%.
  • Acetamide Functionalization :

    • Oxadiazol-2-amine reacts with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in dry dichloromethane (DCM) with triethylamine (TEA).
    • Yield: 68–72%.

Key Data :

Step Reagents/Conditions Yield (%)
Esterification H$$2$$SO$$4$$, EtOH, reflux 89–92
Hydrazide formation NH$$2$$NH$$2\cdot$$H$$_2$$O 78–85
Cyclization POCl$$_3$$, reflux 70–75
Acetamide coupling TEA, DCM, 0–5°C 68–72

Hydrazone Cyclization with Bromine

An alternative route employs bromine-mediated cyclization of hydrazones:

  • Hydrazone Synthesis :
    • 2,5-Dichlorobenzohydrazide reacts with 2-(2,5-dioxopyrrolidin-1-yl)acetaldehyde in ethanol (glacial acetic acid, 10 min).
  • Oxadiazole Formation :
    • Hydrazone treated with bromine (Br$$_2$$) in acetic acid/sodium acetate (reflux, 2 h).
    • Yield: 65–70%.

Advantages : Avoids POCl$$_3$$, but lower yields due to side reactions.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • One-Pot Cyclization :
    • 2,5-Dichlorobenzohydrazide and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid irradiated (300 W, 120°C, 15 min).
    • Yield: 80–85%.
  • Catalyst-Free Conditions :
    • Utilizes inherent polarity of reactants for energy-efficient coupling.

Aqueous-Phase Synthesis with CsPW Catalyst

Cesium tungstophosphoric acid (CsPW) enables eco-friendly cyclization:

  • Reaction Setup :
    • Hydrazide and aldehyde derivative stirred in water with CsPW (20 mol%, 2 h).
  • Oxadiazole Isolation :
    • Extract with diethyl ether; catalyst recycled from aqueous phase.
    • Yield: 75–78%.

Analytical Characterization

Spectral Data

  • $$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$) :
    • δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.58 (m, 3H, Ar-H), 4.12 (s, 2H, CH$$2$$), 2.85 (s, 4H, pyrrolidone-CH$$2$$).
  • IR (KBr, cm$$^{-1}$$) :
    • 1675 (C=O, acetamide), 1590 (C=N, oxadiazole), 750 (C-Cl).
  • Mass Spectrometry :
    • m/z 410.2 [M+H]$$^+$$ (calculated for C$${15}$$H$${12}$$Cl$$2$$N$$4$$O$$_3$$: 409.1).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • TLC : R$$_f$$ 0.51 (ethyl acetate/hexane 9.5:0.5).

Comparative Evaluation of Methods

Method Yield (%) Time Sustainability
POCl$$_3$$ cyclization 70–75 6–7 h Low
Br$$_2$$ cyclization 65–70 2 h Moderate
Microwave-assisted 80–85 15 min High
CsPW catalyst 75–78 2 h High

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves sequential coupling and cyclization reactions. Key steps include:

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate with a carbonyl compound. For example:

  • Hydrazide preparation : Reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide .

  • Cyclodehydration : Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 1,3,4-oxadiazole ring .

Reaction Scheme :

2 5 Dichlorobenzoyl chloride+HydrazineHydrazide intermediateClCH2COClOxadiazole core\text{2 5 Dichlorobenzoyl chloride}+\text{Hydrazine}\rightarrow \text{Hydrazide intermediate}\xrightarrow{\text{ClCH}_2\text{COCl}}\text{Oxadiazole core}

Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits moderate stability but can undergo:

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the dichlorophenyl group. Halogenation or nitration may occur under harsh conditions .

  • Ring-Opening Reactions : Under strong acidic or basic conditions, the oxadiazole may hydrolyze to form hydrazides or urea derivatives .

Pyrrolidine-2,5-dione Acetamide

The pyrrolidine-2,5-dione group participates in:

  • Nucleophilic Attack : The diketone reacts with amines (e.g., forming Schiff bases) or alcohols (e.g., esterification) .

  • Tautomerism : Keto-enol tautomerism may influence its reactivity in biological systems .

Example Reaction with Amines :

Pyrrolidine 2 5 dione+R NH2Enamine derivatives\text{Pyrrolidine 2 5 dione}+\text{R NH}_2\rightarrow \text{Enamine derivatives}

Hydrolysis of the Acetamide Group

Under acidic or basic hydrolysis, the acetamide converts to a carboxylic acid:

  • Conditions : 6M HCl or NaOH, reflux .

  • Product : N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetic acid .

Reduction of the Oxadiazole Ring

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the oxadiazole to a dihydroimidazole derivative .

Halogenation of the Dichlorophenyl Group

Further halogenation (e.g., bromination) at the phenyl ring is possible using Br₂/FeBr₃ .

Coupling Reactions

Amide bond formation follows a nucleophilic acyl substitution mechanism, where the coupling agent activates the carbonyl group for attack by the amine .

Cyclization

Oxadiazole formation proceeds via a dehydration mechanism, facilitated by polar aprotic solvents (e.g., DMF) and bases .

Stability and Degradation

  • Thermal Stability : Decomposition observed above 200°C (DSC data) .

  • Photodegradation : Exposure to UV light induces cleavage of the oxadiazole ring .

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C15H13Cl2N3O3
  • Molecular Weight : 370.1 g/mol

Antimicrobial Activity

Research indicates that compounds similar to N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazole compounds showed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Another area of interest is the compound's potential as an anticancer agent. Oxadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . This positions this compound as a candidate for further studies in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been noted in recent research. Compounds exhibiting this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound might be useful in treating inflammatory diseases .

Study on Antimicrobial Activity

A detailed investigation into the antimicrobial activity of similar oxadiazole compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The study utilized standard strains such as S. aureus and E. coli to assess the antibacterial properties. Results indicated that modifications to the oxadiazole ring could enhance antibacterial potency .

Anticancer Activity Assessment

In another study focusing on anticancer applications, researchers synthesized various derivatives of oxadiazoles and evaluated their effects on different cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring improved cytotoxicity against breast and colon cancer cells .

Summary Table of Applications

Application TypeDescriptionKey Findings
AntimicrobialEffective against S. aureus and E. coliMIC values: 31.25 - 62.5 µg/mL
AnticancerInduces apoptosis in cancer cellsEnhanced cytotoxicity observed in modified derivatives
Anti-inflammatoryInhibits pro-inflammatory cytokinesPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs, particularly those with modifications to the oxadiazole substituents or acetamide side chains, reveal critical trends in molecular properties and bioactivity. Below is a comparative analysis based on and :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₁₄Cl₂N₄O₃ 417.25 2,5-Dichlorophenyl; Dioxopyrrolidinyl High lipophilicity; Moderate solubility
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide C₂₂H₁₈N₄O₂S 410.47 Diphenylmethyl; Sulfanyl; Pyrazinyl Sulfur-enhanced reactivity; Lower solubility
N-(5-Chloro-2-Methylphenyl)-2-{[5-(1H-Indol-3-ylMethyl)-Oxadiazol-2-yl]Sulfanyl}Acetamide C₂₀H₁₇ClN₄O₃S 428.50 Indolylmethyl; Sulfanyl; Chlorophenyl High molecular weight; Potential CNS activity
N-(4-Methyl-2-Pyridinyl)-2-{[5-(Indol-3-ylMethyl)-Oxadiazol-2-yl]Sulfanyl}Acetamide C₁₉H₁₇N₅O₂S 379.44 Indolylmethyl; Pyridinyl Compact structure; Enhanced solubility

Key Observations :

  • Hydrogen Bonding : The dioxopyrrolidinyl group in the target compound may act as a stronger hydrogen bond acceptor than sulfanyl or pyridinyl groups, influencing target binding affinity .
  • Synthetic Complexity : The target compound’s synthesis likely requires precise acetylation steps, similar to methods used for 2-chloro-N-(pyrazin-2-yl)acetamide derivatives .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by the presence of a 1,3,4-oxadiazole ring linked to a pyrrolidine moiety. Its structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Target Enzymes and Pathways

Research indicates that this compound may interact with several biological targets:

  • α-Glucosidase Inhibition : The compound shows potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can slow down carbohydrate breakdown, potentially aiding in blood sugar management post-meal.
  • Cell Signaling Pathways : The compound may influence cellular signaling pathways that regulate gene expression and cell cycle progression. This effect can lead to alterations in cellular metabolism and apoptosis.

Anticancer Activity

Preliminary studies indicate that oxadiazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Although specific data on this compound is scarce, its structural analogs have demonstrated promising results in cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of similar oxadiazole compounds suggests favorable absorption and distribution characteristics with low toxicity levels. This indicates a potential for therapeutic applications in managing chronic diseases such as diabetes and cancer.

Case Studies and Research Findings

  • In Vivo Studies : A study involving related oxadiazole compounds demonstrated their ability to reduce blood glucose levels in diabetic models by inhibiting α-glucosidase activity. The results highlighted the potential for developing new antidiabetic agents based on this scaffold.
  • Antimicrobial Testing : In vitro tests on structurally similar compounds revealed significant antimicrobial activity against pathogens like Candida albicans and Staphylococcus aureus, suggesting that this compound may share these properties .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves three stages:

  • Oxadiazole ring formation : Cyclization of a hydrazide precursor (e.g., 2,5-dichlorophenyl carbohydrazide) with reagents like POCl₃ or PCl₅ under reflux (60–80°C, 6–8 hours) to form the 1,3,4-oxadiazole core .
  • Acetamide coupling : Reaction of the oxadiazole intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using coupling agents (e.g., DCC or EDC) in anhydrous DMF at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, oxadiazole carbons at ~160–165 ppm) .
  • IR : Peaks at ~1750 cm⁻¹ (C=O stretching of dioxopyrrolidine) and 1250 cm⁻¹ (C-O-C in oxadiazole) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Questions

Q. How can regioselectivity in oxadiazole formation be optimized to minimize by-products?

  • Temperature control : Slow addition of cyclizing agents (e.g., POCl₃) at 0°C reduces side reactions like over-chlorination .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization .
  • Protective groups : Temporary protection of the acetamide nitrogen during oxadiazole synthesis prevents undesired cross-linking .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzyme active sites (e.g., ATP-binding pockets) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for binding .
  • QSAR models : Train models on oxadiazole derivatives to correlate structural descriptors (e.g., ClogP, polar surface area) with activity .

Q. How can discrepancies in biological activity data between studies be resolved?

  • Standardized protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Batch analysis : Compare compound purity (HPLC ≥95%) and stability (lyophilized vs. solution storage) across labs .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .

Q. What strategies mitigate degradation of the dioxopyrrolidine moiety in vivo?

  • Prodrug design : Mask the dioxopyrrolidine carbonyl with ester groups, hydrolyzed enzymatically in target tissues .
  • Formulation : Encapsulate in PEGylated liposomes to reduce metabolic clearance .

Key Functional Groups and Pharmacological Relevance

  • 1,3,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic enzyme residues .
  • 2,5-Dioxopyrrolidine : Facilitates hydrogen bonding with catalytic lysine/aspartate residues in proteases .
  • 2,5-Dichlorophenyl : Increases lipophilicity, improving membrane permeability .

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